3-羟基十五烷酸

描述

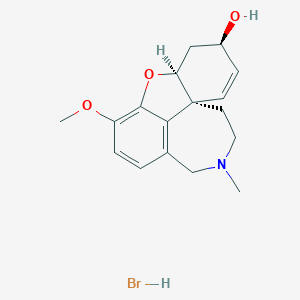

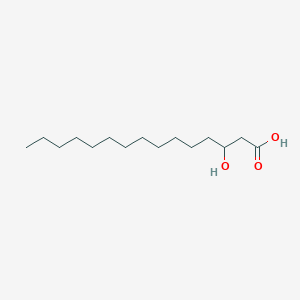

3-Hydroxypentadecanoic acid is a hydroxy fatty acid that has been identified as a component of the lipopolysaccharides of the anaerobic bacterium Veillonella. It constitutes about 50% of the total lipopolysaccharide fatty acids in this organism . This compound is also a higher monomer unit in the microbial synthesis of poly(3-hydroxyalkanoates) (PHAs) by Pseudomonas aeruginosa when grown on saturated fatty acids with an odd number of carbon atoms .

Synthesis Analysis

The synthesis of hydroxy fatty acids like 3-hydroxypentadecanoic acid can be achieved through biocatalysis. An example of this is the biotransformation of pentadecanoic acid by whole cells of recombinant E. coli, which synthesizes cytochrome P450 BM-3 monooxygenase. This process leads to the production of various hydroxypentadecanoic acids, including 12-, 13-, and 14-hydroxypentadecanoic acids . Additionally, a simple method for obtaining 15-hydroxypentadecanoic acid from 10-undecenoic acid has been proposed, which involves the condensation of the Na salt of 11-bromoundecanoic acid with a specific reagent in the presence of a catalyst .

Molecular Structure Analysis

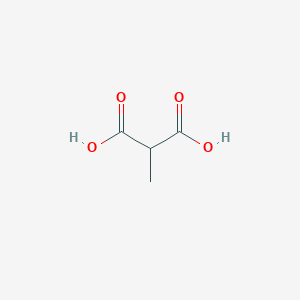

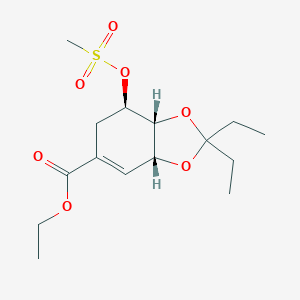

The molecular structure of 3-hydroxypentadecanoic acid includes a hydroxyl group at the third carbon of a pentadecanoic acid chain. This structure is significant in the context of microbial synthesis, where it is incorporated into PHAs. The molecular weights of these PHAs can range significantly, and the structure of 3-hydroxypentadecanoic acid contributes to the physical properties of the resulting polymer .

Chemical Reactions Analysis

3-Hydroxypentadecanoic acid can participate in various chemical reactions due to its hydroxyl group. For instance, in the synthesis of PHAs, it is incorporated into the polymer chain, affecting the polymer's melting temperature and enthalpy . The hydroxyl group also allows for further chemical modifications, such as esterification, which is part of the product recovery process in the biocatalysis of pentadecanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-hydroxypentadecanoic acid are influenced by its hydroxyl group and the length of its carbon chain. In the context of PHAs, the presence of 3-hydroxypentadecanoate units results in polymers with lower melting temperatures and enthalpies compared to those generated from even carbon number sources . The hydroxyl group also imparts potential reactivity, allowing for further chemical transformations and modifications .

科学研究应用

内毒素的环境标记

3-羟基酸,包括 3-羟基十五烷酸,是脂多糖中脂质 A 的成分,可以用作内毒素的化学标记。这些酸提供了一种方法,用于估算环境和职业样本中存在的内毒素总量,超出了标准鲎变形细胞裂解物测定的检测范围。Uhlig 等人 (2016) 的一项研究开发了一种在各种样品中对这些酸进行定量分析的方法 (Uhlig 等人,2016)。

微生物中的生物催化

Schneider 等人 (1998) 探讨了使用重组大肠杆菌将十五烷酸生物转化为羟基长链脂肪酸,包括 12-、13-和 14-羟基十五烷酸。该工艺展示了通过微生物生物催化生产手性羟基脂肪酸的潜力 (Schneider 等人,1998)。

化学合成

Zakharkin 和 Pryanishnikov (1982) 提出了一种从 10-十一烯酸合成 15-羟基十五烷酸的方法,这可能为生产这种化合物提供更简单的途径 (Zakharkin & Pryanishnikov,1982)。

微生物中的结构作用

Bishop 等人 (1971) 将 3-羟基十五烷酸鉴定为厌氧菌魏氏菌脂多糖的重要组成部分。这项研究强调了此类脂肪酸在某些微生物的结构组成中的重要性 (Bishop 等人,1971)。

聚合物材料合成

Jiang 等人 (2009) 和 Kumar 等人 (2013) 讨论了 3-羟基丙酸的生物合成,这对于生产新型聚合物材料非常重要。这些研究突出了 3-羟基酸在开发新材料中的更广泛应用 (Jiang 等人,2009),(Kumar 等人,2013)。

属性

IUPAC Name |

3-hydroxypentadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSEJBABXCWDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70954329 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxypentadecanoic acid | |

CAS RN |

32602-70-3 | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32602-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentadecanoic acid, 3-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032602703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypentadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-methyl-6-oxo-N-(1,3,4-thiadiazol-2-yl)-7H-furo[2,3-f]indole-7-carboxamide](/img/structure/B126668.png)

![3,6-Dimethyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B126685.png)